molecular formula C23H19ClN4O3 B2835809 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923675-05-2

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2835809
CAS RN: 923675-05-2
M. Wt: 434.88
InChI Key: ILKWIALMUMKANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to pyrimidinones and their derivatives, such as the one , have been synthesized and studied for their potential antimicrobial, anti-inflammatory, and cytotoxic activities. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material demonstrated that these compounds exhibit good antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Another study synthesized pyrimidinones as anti-inflammatory agents, showing good anti-inflammatory activity comparable to Prednisolone® (A. Amr et al., 2007).

Anticancer Research

Pyrimidinone derivatives have also been explored for their anticancer properties. For instance, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were synthesized and exhibited cytotoxic activities against human liver and breast cancer cell lines (Z. Kökbudak et al., 2020).

Radioligand and Imaging

In the context of radioligand development for imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been reported as selective ligands for the translocator protein (18 kDa), highlighting the potential of pyrimidine derivatives in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).

Antifolate Research

Furthermore, 5-deaza analogues of aminopterin and folic acid, which include pyrimidine derivatives, have been synthesized and shown to possess significant anticancer activity, indicating the relevance of such compounds in chemotherapy research (T. Su et al., 1986).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with m-toluidine to form the intermediate. The intermediate is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "m-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with m-toluidine in the presence of a base to form the intermediate.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of a catalyst to form the final product." ] }

CAS RN

923675-05-2

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.88

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-2-5-18(12-15)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

ILKWIALMUMKANU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.